molecular formula C36H36ClFeN4O4 B090704 Dimethylhemin CAS No. 15741-03-4

Dimethylhemin

Cat. No. B090704
CAS RN: 15741-03-4
M. Wt: 680 g/mol
InChI Key: LBWRWFGAIQYAIL-UHFFFAOYSA-M
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Description

Dimethylhemin would likely be a derivative of hemin, which is an iron-containing compound . Hemin is known to interact with various proteins and enzymes, playing a crucial role in many biological processes .


Synthesis Analysis

While specific synthesis methods for Dimethylhemin are not available, similar compounds such as deuterated methylamine and dimethylamine have been synthesized using Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent .

Scientific Research Applications

  • Neuroprotection and Excitotoxicity : DMSO has been found to suppress ion currents and calcium influx induced by glutamate and its analogs in hippocampal neurons, potentially offering protection against excitotoxic death in these cells (Lu & Mattson, 2001).

  • Cytotoxicity and Cellular Effects : Low concentrations of DMSO can lead to significant changes in cellular processes, impacting macromolecules such as proteins and nucleic acids. This indicates the potential for DMSO to affect experimental outcomes in studies where it is used as a solvent (Tunçer et al., 2018).

  • Mitochondrial Integrity in Astrocytes : DMSO can damage mitochondrial integrity and membrane potential in cultured astrocytes, indicating its potential cytotoxic effects which need to be considered in neuroprotective or neurotoxicity studies (Yuan et al., 2014).

  • Cryoprotective Agents : DMSO's role as a cryoprotective agent has been explored. Polyampholytes, for instance, have been shown to have higher cryopreservation efficiency and lower cytotoxicity compared to DMSO (Matsumura & Hyon, 2009).

  • Mechanism of Action on Cell Membranes : DMSO interacts with phospholipid membranes in distinct ways depending on its concentration, affecting membrane fluidity, inducing transient water pores, and leading to lipid molecule desorption at higher concentrations (Gurtovenko & Anwar, 2007).

  • Impact on Human Cellular Processes and Epigenetics : DMSO induces drastic changes in human cellular processes and the epigenetic landscape, particularly in cardiac and hepatic microtissues, suggesting that its use, especially in cryopreservation and in vitro assays, should be reconsidered (Verheijen et al., 2019).

properties

IUPAC Name

iron(3+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O4.ClH.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;;/h9-10,15-18H,1-2,11-14H2,3-8H3;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWRWFGAIQYAIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36ClFeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylhemin

CAS RN

15741-03-4
Record name Hemin dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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